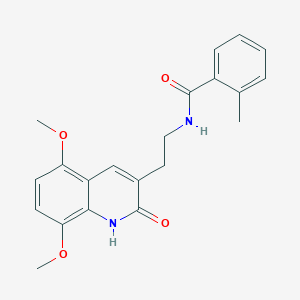

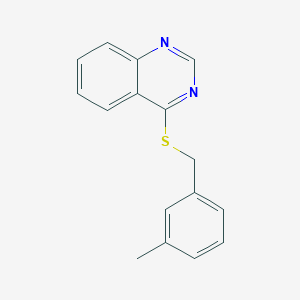

![molecular formula C21H20FN3O B3016381 N-([2,3'-联吡啶]-4-基甲基)-3-(3-氟-4-甲基苯基)丙酰胺 CAS No. 1903677-61-1](/img/structure/B3016381.png)

N-([2,3'-联吡啶]-4-基甲基)-3-(3-氟-4-甲基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

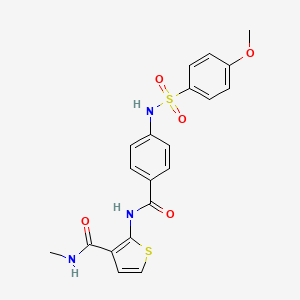

The compound "N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as fluorinated phenyl groups and propanamide linkages, which are often explored for their biological activities, particularly as ligands for various receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of a radiolabelled ligand for the NMDA receptor antagonist involved a three-step reaction sequence starting from a difluorobenzophenone precursor, followed by catalytic tritiation . Similarly, compounds with biphenyl structures were synthesized through reactions involving amphetamine and flurbiprofen, indicating the use of common pharmaceutical intermediates to obtain the final products . These methods suggest that the synthesis of "N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide" would likely involve a multi-step process, potentially starting from a bipyridine and a fluorinated phenyl precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, HPLC, and mass spectral data . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. For the compound , similar analytical methods would be employed to confirm the structure and to elucidate the position and nature of the substituents on the bipyridine and phenyl rings.

Chemical Reactions Analysis

The related compounds have been synthesized through reactions that involve the formation of amide bonds, which are common in pharmaceutical chemistry due to their stability and presence in bioactive molecules . The chemical reactivity of the compound would likely involve the amide linkage, as well as potential interactions between the bipyridine moiety and other chemical entities. The fluorinated phenyl group could also influence the compound's reactivity, as fluorine atoms can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide" are influenced by their molecular structure. For example, the presence of a fluorinated phenyl group can impact the compound's lipophilicity, which in turn affects its pharmacokinetic properties . The bipyridine moiety could contribute to the compound's ability to coordinate with metal ions, potentially making it relevant in the context of metallopharmaceuticals. The amide bond is typically associated with a certain degree of rigidity in the molecular structure, which can influence the compound's binding affinity to biological targets.

科学研究应用

在药物化学和药理学中的研究应用

TRPV1 拮抗剂用于疼痛管理:Kim 等人 (2012 年) 的一项研究讨论了 2-(3-氟-4-甲基磺酰胺苯基)丙酰胺作为有效的 TRPV1 拮抗剂。该研究重点介绍了 C 区衍生物的构效关系,揭示了特定的相互作用对于结合效力至关重要,在神经性疼痛模型中具有镇痛作用的应用 (Kim 等人,2012 年)。

用于癌症治疗的 Met 激酶抑制剂:Schroeder 等人 (2009 年) 确定了取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺作为有效且选择性的 Met 激酶抑制剂。这类化合物在依赖 Met 的人类胃癌模型中显示出完全的肿瘤停滞,表明其在癌症治疗中的潜力 (Schroeder 等人,2009 年)。

用于临床给药的神经激肽-1 受体拮抗剂:Harrison 等人 (2001 年) 描述了一种口服活性、水溶性神经激肽-1 受体拮抗剂,在与呕吐和抑郁症相关的临床前测试中具有很高的亲和力和疗效,证明了该化合物在临床给药中的潜力 (Harrison 等人,2001 年)。

FAAH/COX 双重抑制潜力镇痛剂:Deplano 等人 (2021 年) 探索了具有对 FAAH 和 COX 的双重抑制作用的氟比洛芬酰胺的设计、合成和生物学评估。这项研究强调了双作用化合物在动物疼痛模型中抗炎和镇痛活性的潜在效用 (Deplano 等人,2021 年)。

属性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c1-15-4-5-16(11-19(15)22)6-7-21(26)25-13-17-8-10-24-20(12-17)18-3-2-9-23-14-18/h2-5,8-12,14H,6-7,13H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWVGZLWZMBFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

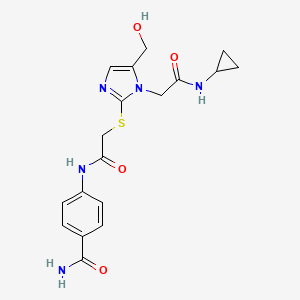

![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)

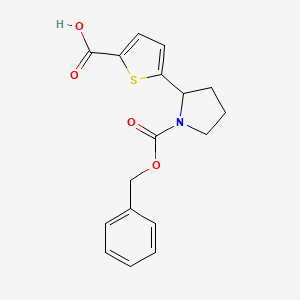

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B3016311.png)

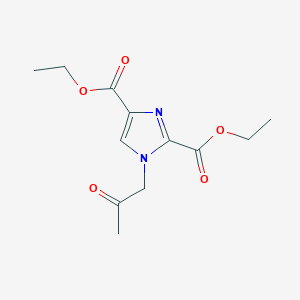

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)

![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)